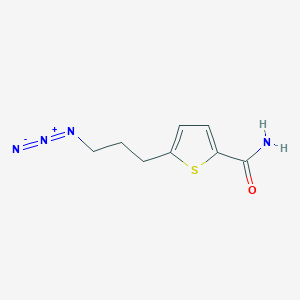![molecular formula C13H16N4O4S B14149534 N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide CAS No. 951989-06-3](/img/structure/B14149534.png)
N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide is a complex organic compound that features a benzothiadiazole moiety and a substituted ethanediamide group. Compounds containing benzothiadiazole are known for their diverse applications in materials science, pharmaceuticals, and agrochemicals due to their unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of ortho-substituted anilines with sulfur and nitrosating agents.
Attachment of the Ethanediamide Group: This step may involve the reaction of the benzothiadiazole intermediate with an appropriate diamine under controlled conditions.
Introduction of the Hydroxy and Hydroxymethyl Groups: These functional groups can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the nitro groups in the benzothiadiazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzothiadiazole ketones, while reduction could produce benzothiadiazole amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology and Medicine
In biology and medicine, compounds containing benzothiadiazole are often explored for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials that require specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiadiazole Derivatives: These include compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole, which share the benzothiadiazole core but differ in their substituents.
Ethanediamide Derivatives: Compounds such as N,N’-dimethylethanediamide and N,N’-diethylethanediamide, which have different substituents on the ethanediamide group.
Uniqueness
The uniqueness of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide lies in its specific combination of functional groups, which can impart unique electronic, chemical, and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
951989-06-3 |
|---|---|
Molekularformel |
C13H16N4O4S |
Molekulargewicht |
324.36 g/mol |
IUPAC-Name |
N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]oxamide |
InChI |
InChI=1S/C13H16N4O4S/c1-2-13(6-18,7-19)15-12(21)11(20)14-8-3-4-9-10(5-8)17-22-16-9/h3-5,18-19H,2,6-7H2,1H3,(H,14,20)(H,15,21) |
InChI-Schlüssel |
JBBUCEJOSHXLAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)NC(=O)C(=O)NC1=CC2=NSN=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)


![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)





